(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene is a polycyclic aromatic hydrocarbon that has garnered attention due to its biological activity and potential implications in cancer research. This compound is a metabolite of benz[a]anthracene, a known carcinogen, and plays a significant role in the study of tumor initiation and promotion. The molecular formula of this compound is , with a molecular weight of approximately 262.3 g/mol .
(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene falls under the classification of polycyclic aromatic hydrocarbons (PAHs). These compounds are characterized by multiple fused aromatic rings and are known for their environmental persistence and potential health risks, including mutagenicity and carcinogenicity .
The synthesis of (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene can be achieved through several methods:
The synthetic route typically requires careful control of reaction conditions to ensure the correct stereochemistry and yield of the desired product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the identity and purity of the synthesized compound .
The molecular structure of (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene features two hydroxyl groups located at the 8 and 9 positions on the benz[a]anthracene framework. The compound exhibits specific stereochemical configurations that are critical for its biological activity.
The InChI representation for this compound is:
(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene can undergo several chemical reactions:
The reactivity of (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene is influenced by its electronic structure and sterics due to the presence of hydroxyl groups. The binding interactions with nucleic acids are typically studied using biochemical assays that measure adduct formation.
The mechanism by which (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene exerts its biological effects involves several steps:
Studies have indicated that this compound's ability to form DNA adducts correlates with its mutagenic potential in various biological systems .
(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene typically appears as a solid with limited solubility in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Key chemical properties include:
Relevant analyses often involve spectroscopic methods such as UV-visible spectroscopy and mass spectrometry for characterization purposes .
(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene is primarily utilized in cancer research for studying mechanisms of mutagenesis and carcinogenesis related to polycyclic aromatic hydrocarbons. Its ability to form DNA adducts makes it a valuable tool for understanding the molecular basis of cancer initiation.
Additionally, it serves as a reference compound in toxicological studies assessing the effects of environmental pollutants on human health .
The metabolic generation of (-)-8,9-dihydroxy-8,9-dihydrobenz[a]anthracene (hereafter "BA 8,9-dihydrodiol") exhibits significant divergence between in vitro and in vivo mammalian systems. In vitro studies utilizing rat liver microsomes demonstrate that BA 8,9-dihydrodiol is a principal metabolic dihydrodiol formed from both benz[a]anthracene (BA) and its methylated derivative 7,12-dimethylbenz[a]anthracene (DMBA). High-pressure liquid chromatography (HPLC) analyses reveal that BA 8,9-dihydrodiol constitutes a major proportion of dihydrodiol metabolites in microsomal incubations, second only to the K-region 5,6-dihydrodiol [1] [7] [8].
Conversely, in vivo studies show that BA 8,9-dihydrodiol undergoes further bioactivation in mammalian tissues. Following systemic exposure to benz[a]anthracene, the 8,9-dihydrodiol metabolite binds preferentially to cellular macromolecules in target organs. Notably, rat mammary tissue exhibits a 5-fold increase in binding affinity for light-activated derivatives of DMBA compared to the parent hydrocarbon, suggesting tissue-specific bioactivation of the 8,9-dihydrodiol pathway [6]. This contrast highlights the limitations of in vitro systems in replicating the complex tissue-specific metabolic fate of this dihydrodiol.
Table 1: Metabolic Generation of BA 8,9-Dihydrodiol in Mammalian Systems
System Type | Primary Metabolic Source | Key Analytical Method | Major Identifying Characteristics |
---|---|---|---|
In Vitro (Liver Microsomes) | Benz[a]anthracene or DMBA | HPLC with UV/Fluorescence Detection | Co-elution with synthetic standards; Characteristic UV spectra (λ_max 262, 288, 302 nm) [4] [7] |
In Vivo (Mammalian Tissues) | Further metabolism of preformed 8,9-dihydrodiol | Macromolecular binding assays | Enhanced tissue binding after photoactivation [6] |
The stereospecific biosynthesis of (-)-BA 8,9-dihydrodiol involves a tightly coordinated two-step enzymatic cascade. Initial oxidation is mediated by cytochrome P450 monooxygenases (predominantly CYP1A1/1B1 isoforms), forming the chiral intermediate (+)-benz[a]anthracene 8,9-oxide. X-ray crystallographic studies confirm this epoxide intermediate possesses the absolute configuration (8R,9S) [2]. The reaction exhibits marked stereoselectivity, with rat liver microsomes producing exclusively the trans-dihydrodiol enantiomer [5] [8].
Epoxide hydrolase (EH) catalyzes the critical second step – hydrolytic ring opening of the 8,9-oxide to yield the dihydrodiol. Inhibition studies using 1,2-epoxy-3,3,3-trichloropropane demonstrate near-complete abolition of BA 8,9-dihydrodiol formation in hepatic microsomes, confirming EH’s indispensable role [1]. The enzymatic hydrolysis proceeds with inversion of configuration, converting the (+)-(8R,9S)-oxide precursor into the (-)-(8R,9R)-dihydrodiol final product [2] [10]. This stereochemical course is conserved across mammalian species and aligns with the trans-diaxial opening mechanism characteristic of microsomal epoxide hydrolase.
Table 2: Enzymatic Synthesis of (-)-BA 8,9-Dihydrodiol
Enzyme | Reaction | Stereochemical Outcome | Inhibition Sensitivity |
---|---|---|---|
Cytochrome P450 (CYP1A1/1B1) | Epoxidation at 8,9-bond | Formation of (+)-(8R,9S)-Benz[a]anthracene 8,9-oxide | α-Naphthoflavone (competitive) |
Microsomal Epoxide Hydrolase | Hydrolysis of 8,9-oxide | Production of (-)-(8R,9R)-Dihydrodiol via trans-diaxial opening | 1,2-Epoxy-3,3,3-trichloropropane (complete inhibition) [1] |
The introduction of methyl groups at the 7 and 12 positions of benz[a]anthracene substantially redirects metabolic flux toward the 8,9-dihydrodiol pathway. While BA metabolism yields BA 8,9-dihydrodiol as a major metabolite (25–30% of total dihydrodiols), DMBA metabolism elevates the yield of the analogous 8,9-dihydrodiol derivative to approximately 40% of total dihydrodiols [1] [7]. This shift is attributed to steric and electronic influences of the methyl substituents, which hinder oxidation at the adjacent K-region (5,6-bond) while promoting electrophilic activation at the 8,9-bond [1].
Metabolite profiling via HPLC identifies distinct dihydrodiol patterns:
Crucially, the 7,12-dimethyl groups confer enhanced biological activity to the 8,9-dihydrodiol. In vitro studies confirm that DMBA-derived 8,9-dihydrodiol is a precursor for the ultimate carcinogen – the anti-diol epoxide at the 8,9,10,11-bond. This contrasts with BA metabolism, where the 3,4-diol-1,2-epoxide pathway dominates carcinogen formation [1] [7].
Table 3: Dihydrodiol Profiles from Hepatic Metabolism of BA vs. DMBA
Dihydrodiol Position | Benz[a]anthracene | 7,12-Dimethylbenz[a]anthracene | Biological Significance |
---|---|---|---|
5,6- (K-region) | Major metabolite (∼45%) | Moderate yield (∼30%) | Detoxification pathway |
8,9- | Major metabolite (∼30%) | Predominant non-K-region (∼40%) | Precursor to anti-8,9-diol-10,11-epoxide carcinogen |
3,4- | Trace (tentatively identified) | Minor metabolite (∼15%) | BA: Precursor to ultimate carcinogen; DMBA: Less significant |
10,11- | Minor metabolite (∼10%) | Minor metabolite (∼10%) | Further activation potential |
1,2- | Minor metabolite (∼5%) | Not detected | Detoxification pathway |
Compound Names Mentioned:
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8